4-Butylbiphenyl
Overview
Description
4-Butylbiphenyl, also known as 4-butyl-1,1’-biphenyl, is an organic compound with the molecular formula C16H18. It is a derivative of biphenyl where a butyl group is attached to the fourth position of one of the phenyl rings. This compound is known for its applications in various fields, including organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Butylbiphenyl can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of biphenyl with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5-C6H5+C4H9ClAlCl3C6H5-C6H4-C4H9+HCl
Another method involves the hydrogenation of 4-phenylbutyrophenone using a rhodium/alumina catalyst in methanol under high pressure .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The Friedel-Crafts alkylation method is preferred due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Butylbiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-4’-carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can convert it to 4-butylcyclohexylbenzene using hydrogen in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the biphenyl structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: this compound-4’-carboxylic acid.
Reduction: 4-Butylcyclohexylbenzene.
Substitution: Various halogenated biphenyl derivatives.
Scientific Research Applications
4-Butylbiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Materials Science: It is used in the production of liquid crystals and other advanced materials due to its unique structural properties.
Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Mechanism of Action
The mechanism of action of 4-Butylbiphenyl involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate that undergoes transformations through electrophilic aromatic substitution, oxidation, and reduction. The pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
4-Butylbiphenyl can be compared with other similar compounds such as:
4,4’-Di-tert-butylbiphenyl: This compound has two tert-butyl groups attached to the biphenyl structure, making it more sterically hindered and less reactive in certain reactions.
4-Phenylbutyrophenone: This compound has a carbonyl group, making it more reactive towards nucleophiles and reducing agents.
4-Butylcyclohexylbenzene: This compound has a cyclohexyl ring, making it more flexible and less planar compared to this compound.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-butyl-4-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-2-3-7-14-10-12-16(13-11-14)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDZRFNMDCBTNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891221 | |
Record name | 4-Butylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30891221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37909-95-8 | |
Record name | 4-Butylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037909958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Butylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30891221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BUTYLBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TY72T98FQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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